molecular formula C25H28N6O B2520102 N-(4-ethoxyphenyl)-6-(3-methylpiperidin-1-yl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine CAS No. 946297-61-6

N-(4-ethoxyphenyl)-6-(3-methylpiperidin-1-yl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine

Cat. No.: B2520102
CAS No.: 946297-61-6
M. Wt: 428.54
InChI Key: YUAWNCZXXAEFDJ-UHFFFAOYSA-N
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Description

  • A pyrazolo[3,4-d]pyrimidin-4-amine core.
  • Substitutions at the 1-, 4-, and 6-positions, often with aromatic or heterocyclic groups.
  • Functional groups influencing solubility, binding affinity, and metabolic stability.

This article compares the target compound with 12 structurally related analogs (Table 1), focusing on substituent effects, pharmacological properties, and synthetic approaches.

Properties

IUPAC Name

N-(4-ethoxyphenyl)-6-(3-methylpiperidin-1-yl)-1-phenylpyrazolo[3,4-d]pyrimidin-4-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H28N6O/c1-3-32-21-13-11-19(12-14-21)27-23-22-16-26-31(20-9-5-4-6-10-20)24(22)29-25(28-23)30-15-7-8-18(2)17-30/h4-6,9-14,16,18H,3,7-8,15,17H2,1-2H3,(H,27,28,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YUAWNCZXXAEFDJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)NC2=C3C=NN(C3=NC(=N2)N4CCCC(C4)C)C5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H28N6O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

428.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(4-ethoxyphenyl)-6-(3-methylpiperidin-1-yl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine is a compound belonging to the pyrazolo[3,4-d]pyrimidine class, which has garnered attention for its diverse biological activities. This article reviews the biological activity of this compound, focusing on its potential therapeutic applications, particularly in cancer treatment and other pharmacological effects.

  • Common Name : this compound
  • CAS Number : 946297-61-6
  • Molecular Weight : 428.5 g/mol

Biological Activity Overview

Research indicates that pyrazolo[3,4-d]pyrimidines exhibit a range of biological activities including anticancer, anti-inflammatory, and antibacterial properties. The specific compound under discussion has been studied for its inhibitory effects on various cancer cell lines and its mechanism of action.

Anticancer Activity

Recent studies have highlighted the compound's potential as an anticancer agent. It has been shown to inhibit the growth of several cancer cell types, including:

  • Breast Cancer : Effective against MDA-MB-231 cells.
  • Lung Cancer : Demonstrated significant antiproliferative activity.
  • Colorectal Cancer : Inhibitory effects observed in vitro.

The compound's mechanism involves targeting key signaling pathways associated with cancer cell proliferation and survival. For example, it acts as a dual inhibitor of epidermal growth factor receptor (EGFR) and vascular endothelial growth factor receptor 2 (VEGFR2), with IC50 values ranging from 0.3 to 24 µM depending on the specific target and cellular context .

The biological activity of this compound can be attributed to its ability to interact with multiple molecular targets:

  • EGFR Inhibition : Blocks downstream signaling pathways that promote tumor growth.
  • Induction of Apoptosis : Triggers programmed cell death in cancer cells.
  • Cell Cycle Arrest : Prevents cancer cells from progressing through the cell cycle, leading to DNA fragmentation and reduced proliferation.

Research Findings and Case Studies

Several studies have investigated the biological effects of this compound:

StudyFindings
Study 1 The compound inhibited tumor growth in MCF-7 models, induced apoptosis, and suppressed cell migration.
Study 2 Displayed significant antiproliferative effects against various cancer cell lines including lung and colorectal cancers.
Study 3 Showed anti-inflammatory properties alongside anticancer activity, suggesting a multifaceted therapeutic potential.

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Core Structure and Substituent Analysis

All analogs retain the pyrazolo[3,4-d]pyrimidin-4-amine core but differ in substituents:

Key Substituent Variations:

Position 1 (N1):

  • Target Compound: Phenyl group (simple aromatic).
  • Analog 1 (): 4-Piperidylmethyl (bulky, basic group).
  • Analog 3 (): 4-Chlorophenyl (electron-withdrawing).

Position 4 (C4):

  • Target Compound: N-(4-Ethoxyphenyl) (ethoxy enhances lipophilicity).
  • Analog 4 (): N-(2-Methoxyethyl) (improves solubility).
  • Analog 5 (): N-[2-(4-Chlorophenyl)ethyl] (hydrophobic chain with halogen).

Position 6 (C6):

  • Target Compound: 3-Methylpiperidin-1-yl (moderate steric bulk).
  • Analog 6 (): 4-Phenylpiperazin-1-yl (polar, pharmacophore for receptor binding).
  • Analog 7 (): 4-Benzylpiperazin-1-yl (increases molecular weight).
Table 1. Comparative Data for Selected Analogs
Compound ID Substituents (Positions 1, 4, 6) Molecular Formula Molecular Weight Notable Properties References
Target 1-Ph, 4-N-(4-EtOPh), 6-3-MePip Not Provided Not Provided Ethoxy enhances lipophilicity N/A
Analog 1 1-(4-PipMe), 4-NH2, 6-EtO-Naph C23H26N6O 402.50 High lipophilicity (naphthyl)
Analog 2 1-Ph, 4-N-(3-Cl-4-MeOPh), 6-Me C23H24ClN7O 449.90 Chloro-methoxy boosts potency
Analog 3 1-(4-ClPh), 4-N-Bn C20H16ClN5 361.83 Chlorophenyl improves binding
Analog 4 1-(4-ClBn), 4-N-(2-MeOEt) C20H20ClN5O 389.85 Methoxyethyl enhances solubility
Analog 5 1-(3-MePh), 4-N-(2-ClPhEt) C20H18ClN5 363.84 Chlorophenethyl increases hydrophobicity

Pharmacological Implications

  • Lipophilicity: The target compound’s 4-ethoxyphenyl group balances moderate lipophilicity, whereas Analog 1’s naphthyl group () may reduce aqueous solubility .
  • Binding Affinity:

    • Chlorophenyl substituents (Analogs 3, 5, 14) are linked to enhanced target engagement due to halogen bonding .
    • Piperazine derivatives (Analog 6, ) are common in kinase inhibitors, suggesting the target compound’s 3-methylpiperidine may offer steric advantages .
  • Metabolic Stability:

    • Ethoxy groups (target compound, Analog 1) are susceptible to oxidative metabolism, whereas methoxy (Analog 4) or bulky groups (Analog 7, ) may slow degradation .

Q & A

Q. What are the recommended synthetic routes for N-(4-ethoxyphenyl)-6-(3-methylpiperidin-1-yl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine, and how can reaction conditions be optimized for yield and purity?

The synthesis typically involves multi-step reactions. A common approach includes:

  • Step 1 : Formation of the pyrazolo[3,4-d]pyrimidine core via condensation of phenyl hydrazine with carbonitriles under reflux in ethanol .
  • Step 2 : Introduction of the 3-methylpiperidine moiety via alkylation or nucleophilic substitution. Phase transfer catalysts (e.g., tetrabutylammonium bromide) in dimethylformamide (DMF) at 60–80°C enhance reactivity .
  • Step 3 : Coupling the 4-ethoxyphenylamine group using palladium-catalyzed Buchwald-Hartwig amination under inert atmospheres .
    Optimization : Control reaction temperatures (avoiding side reactions), use high-purity reagents, and employ chromatography (e.g., silica gel with ethyl acetate/hexane gradients) for purification .

Q. Which analytical techniques are most effective for characterizing the molecular structure and purity of this compound?

  • Nuclear Magnetic Resonance (NMR) : 1H and 13C NMR confirm substituent positions and proton environments. For example, aromatic protons in the pyrimidine ring appear at δ 8.0–8.2 ppm, while ethoxy groups show signals near δ 1.3–1.5 ppm (triplet) and δ 4.0–4.2 ppm (quartet) .
  • Infrared Spectroscopy (IR) : Detect functional groups (e.g., amine N-H stretches at ~3300 cm⁻¹, C=N stretches at ~1600 cm⁻¹) .
  • X-ray Crystallography : Resolve 3D conformation and bond angles, critical for understanding binding interactions .
  • High-Resolution Mass Spectrometry (HRMS) : Confirm molecular formula (e.g., [M+H]+ expected at m/z 484.2352 for C27H29N7O) .

Q. What in vitro assays are appropriate for initial evaluation of biological activity, particularly in enzyme inhibition or receptor binding?

  • Kinase Inhibition Assays : Use fluorescence polarization or radiometric assays (e.g., ADP-Glo™) to measure IC50 values against kinases like EGFR or Aurora A .
  • Cyclooxygenase (COX) Inhibition : Monitor prostaglandin E2 production via ELISA in COX-1/COX-2 transfected cell lines .
  • Cell Viability Assays : Test cytotoxicity in cancer cell lines (e.g., MTT assay) with dose-response curves to determine EC50 values .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to identify critical functional groups influencing target affinity and selectivity?

  • Substituent Variation : Synthesize analogs with modifications to the ethoxyphenyl, piperidine, or pyrimidine groups. For example, replacing the ethoxy group with methoxy or halogen substituents alters lipophilicity and hydrogen-bonding capacity .
  • Bioactivity Profiling : Compare IC50 values across analogs in kinase panels. Computational docking (e.g., AutoDock Vina) identifies key interactions (e.g., hydrogen bonds with kinase hinge regions) .
  • Selectivity Screening : Test against off-target receptors (e.g., GPCRs, ion channels) to assess specificity .

Q. What computational strategies can predict binding modes and guide the design of derivatives with improved pharmacological properties?

  • Molecular Dynamics (MD) Simulations : Simulate ligand-receptor complexes (e.g., with GROMACS) to evaluate binding stability and residence times .
  • Quantum Mechanical Calculations : Use density functional theory (DFT) to optimize ligand geometries and calculate electrostatic potential maps for reactivity prediction .
  • ADMET Prediction : Tools like SwissADME estimate solubility (LogP), metabolic stability, and blood-brain barrier permeability .

Q. When encountering contradictory biological data between in vitro and cell-based assays, what experimental approaches resolve these discrepancies?

  • Assay Validation : Confirm target engagement in cells via Western blotting (e.g., phospho-kinase levels) .
  • Metabolite Profiling : Use LC-MS to identify active metabolites in cell lysates that may enhance or inhibit activity .
  • Orthogonal Assays : Compare results from enzymatic assays (e.g., recombinant kinases) with cellular thermal shift assays (CETSA) to verify target modulation .

Q. How can solubility and bioavailability be optimized through structural modifications without compromising target engagement?

  • Prodrug Design : Introduce phosphate or ester groups on the amine moiety for enhanced aqueous solubility, which are cleaved in vivo .
  • PEGylation : Attach polyethylene glycol (PEG) chains to the pyrimidine core to improve pharmacokinetics .
  • Salt Formation : Prepare hydrochloride or mesylate salts to increase dissolution rates .

Q. What strategies ensure regioselectivity during synthetic modifications of the pyrazolo[3,4-d]pyrimidine core?

  • Directing Groups : Use temporary protecting groups (e.g., Boc on the piperidine nitrogen) to block undesired alkylation sites .
  • Metal Catalysis : Employ palladium or copper catalysts for site-specific cross-coupling reactions (e.g., Suzuki-Miyaura for aryl group introduction) .
  • Solvent Effects : Polar aprotic solvents (e.g., DMF) favor nucleophilic substitution at the C6 position over C2 .

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